molecular formula C11H17ClFNO2 B1416398 1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride CAS No. 2206265-64-5

1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride

Cat. No. B1416398
M. Wt: 249.71 g/mol
InChI Key: JLHHPHMUBIKSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride, also known as FMEA, is a chemical compound that belongs to the family of substituted amphetamines. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C9H12FNO . The InChI string is 1S/C9H12FNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3 and the InChI key is XKDDLSQQLGMSCP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 169.20 . It is a solid form .

Scientific Research Applications

  • Synthesis and Structure-Activity Relationships :

    • Nakazato et al. (1999) investigated the synthesis and structure−activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives, designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride. They found that the alkyl group on the 1-position carbon of these derivatives played a role similar to one of the propyl groups on the aminic nitrogen of the parent compound, suggesting potential selective σ1 receptor affinity (Nakazato et al., 1999).
  • Potential Therapeutic Applications :

    • A study by Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit rat brain imipramine receptor binding and the uptake of neurotransmitters. This study is relevant as it explores the potential antidepressant activity of compounds structurally related to 1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride (Yardley et al., 1990).
    • Another study by Claudi et al. (1990) synthesized 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives, starting from 4-fluoro-3-hydroxytoluene. They evaluated these compounds for their affinity for dopamine receptor subtypes, indicating potential implications in the development of drugs for neurological disorders (Claudi et al., 1990).
  • Chemical Properties and Luminescence :

    • Tong et al. (2004) investigated the effects of polar side groups (including fluoro substitution) on the transport and luminescence properties of naphthyl phenylamine compounds, which could be relevant for understanding the physical and chemical properties of 1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride (Tong et al., 2004).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[3-fluoro-2-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2.ClH/c1-8(13)9-4-3-5-10(12)11(9)15-7-6-14-2;/h3-5,8H,6-7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHHPHMUBIKSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)OCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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